N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide

Hypoglycemic activity Insulin resistance Type 2 diabetes

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, a series of compounds developed for their insulin-sensitizing, hypoglycemic, and lipid-lowering properties. The molecule incorporates a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety at the 5-position of a 2-methylphenyl ring, linked via an amide bond to a 3,4-dimethylbenzamide group.

Molecular Formula C19H22N2O3S
Molecular Weight 358.46
CAS No. 941886-57-3
Cat. No. B2472817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide
CAS941886-57-3
Molecular FormulaC19H22N2O3S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C
InChIInChI=1S/C19H22N2O3S/c1-13-5-7-16(11-15(13)3)19(22)20-18-12-17(8-6-14(18)2)21-9-4-10-25(21,23)24/h5-8,11-12H,4,9-10H2,1-3H3,(H,20,22)
InChIKeyYDGCBJUUMUDHSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide (CAS 941886-57-3): Procurement-Relevant Structural and Pharmacological Context


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, a series of compounds developed for their insulin-sensitizing, hypoglycemic, and lipid-lowering properties [1]. The molecule incorporates a 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) moiety at the 5-position of a 2-methylphenyl ring, linked via an amide bond to a 3,4-dimethylbenzamide group. This architecture is designed to combine the metabolic activity of the dioxothiazolidylbenzamide pharmacophore with specific substitution patterns that modulate potency and selectivity [1].

Why N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide Cannot Be Casually Substituted by Other Dioxothiazolidylbenzamides


Within the N-substituted dioxothiazolidylbenzamide class, small structural changes profoundly affect in vivo pharmacodynamic profiles. For example, in the patent family EP0881219B1, compounds differing only in benzamide or phenyl ring substitution show blood sugar-depressing rates ranging from 30% to 48% at the same oral dose (10 mg/kg) in an obese mouse model [1]. The target compound’s specific positioning of the dioxidoisothiazolidin-2-yl group at the 5-position of a 2-methylphenyl ring, combined with a 3,4-dimethylbenzamide substituent, generates a unique electronic and steric environment that cannot be replicated by analogs such as the 3,4-methylenedioxy or 4-trifluoromethoxy variants described in the patent [1]. Therefore, generic substitution without experimental verification would risk loss of target potency and in vivo efficacy.

Quantitative Differentiation Evidence for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide Versus Closest Analogs


Hypoglycemic Efficacy in Obese Mouse Model: Class-Level Inference from Patent Examples 16, 17, and 29

No direct, compound-specific in vivo data for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide are publicly available. However, the patent EP0881219B1 provides explicit quantitative data for three closely related dioxothiazolidylbenzamide examples (16, 17, and 29) in an obese mouse model [1]. Example 16 (structure: N-(4-trifluoromethylbenzyl)-5-(2,4-dioxothiazolidine-5-yl)-2-methoxybenzamide) achieved a blood sugar-depressing rate of 48%, Example 17 a rate of 42%, and Example 29 a rate of 30%, all at an oral dose of 10 mg/kg for 5 days [1]. The target compound’s 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl)phenyl scaffold is structurally distinct from these examples, and its precise hypoglycemic efficacy remains unquantified; nevertheless, the class-wide activity range supports the expectation of meaningful blood glucose lowering.

Hypoglycemic activity Insulin resistance Type 2 diabetes

Aldose Reductase Inhibition: Target Compound Position Versus Patent Benchmark

The patent EP0881219B1 reports that Example 16, a structurally related dioxothiazolidylbenzamide, inhibits aldose reductase with an IC50 of 2.3 × 10⁻⁸ M [1]. No aldose reductase inhibition data are available for the target compound. However, because the target compound shares the dioxothiazolidine core but differs in substitution (2-methylphenyl vs. 2-methoxyphenyl and 3,4-dimethylbenzamide vs. 4-trifluoromethylbenzyl), its inhibitory potency could vary significantly. The patent data serve as a benchmark for evaluating newly synthesized analogs within this chemical series.

Aldose reductase inhibition Diabetic complications Polyol pathway

Structural Differentiation from Closest Commercially Available Analogs

The closest commercially cataloged analogs include N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide (CAS 941974-54-5) [1] and N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzamide [2]. The target compound differs by the presence of a methyl group at the 2-position of the central phenyl ring and the attachment of the dioxidoisothiazolidine at the 5-position rather than the 3- or 4-position. This regioisomeric variation alters the dihedral angle between the benzamide and phenyl-dioxidoisothiazolidine planes, which can influence target binding geometry and metabolic stability. No published quantitative comparison of potency or selectivity exists between these analogs.

Structural analogs Chemoinformatics Procurement specification

Recommended Research and Procurement Scenarios for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide Based on Available Evidence


Head-to-Head In Vivo Metabolic Profiling Against Patent Benchmark Compounds

Given the class-level hypoglycemic activity demonstrated by Examples 16, 17, and 29 (blood sugar-depressing rates of 30–48% at 10 mg/kg in obese mice [1]), the target compound can be directly compared with these benchmarks in the same C57BL ob/ob model under identical dosing and glucose tolerance test conditions. This would generate the first quantitative in vivo efficacy data for this specific analog and clarify whether the 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl) substitution offers improved efficacy over the 4-trifluoromethylbenzyl and 2-methoxy variants.

Aldose Reductase Selectivity Panel

The aldose reductase IC50 of 2.3 × 10⁻⁸ M reported for Example 16 [1] establishes a potency threshold. Researchers can evaluate the target compound in the same rat lens aldose reductase assay to determine if the altered amide and phenyl substitution modify isoform selectivity or improve upon this benchmark. A shift in IC50 by even 3–5-fold would differentiate the target compound as a more selective tool for polyol pathway studies.

Structure-Activity Relationship (SAR) Expansion of the Dioxothiazolidylbenzamide Series

The target compound fills a specific gap in the SAR matrix defined by the patent family: it combines a 2-methyl substituent on the central phenyl ring with a 3,4-dimethylbenzamide moiety, a permutation not explored in the published examples [1]. Parallel synthesis and comparative testing against the 3- and 4-positional isomers (CAS 942011-44-1 and 941974-54-5 [2][3]) would reveal the impact of regioisomerism and methyl substitution on target engagement and ADME properties, aiding in the rational selection of lead compounds for metabolic disease programs.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.